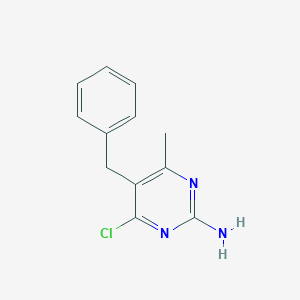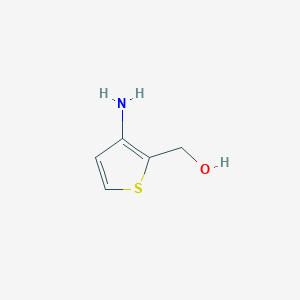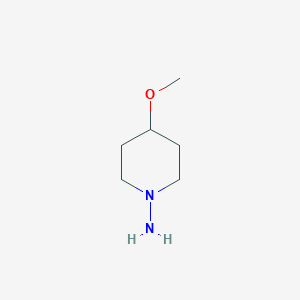
4-Méthoxypipéridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxypiperidin-1-amine is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring and an amine group (-NH2) at the first position. It is a colorless liquid with significant applications in various fields of chemistry and industry .
Applications De Recherche Scientifique
4-Methoxypiperidin-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
Analyse Biochimique
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific derivative and the biological context.
Cellular Effects
Piperidine derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that cis-fluoro substitution on 4-hydroxy- and 4-methoxypiperidinyl groups can provide a substantial potency gain through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom .
Dosage Effects in Animal Models
It has been shown that chronic administration of a low dose of reserpine, a related compound, can lead to a pharmacological model of depression .
Metabolic Pathways
Drug metabolic reactions are generally divided into two classes: phase I and phase II metabolic reactions .
Transport and Distribution
It is known that many drugs are transported and distributed within the body via specific transporters or binding proteins .
Subcellular Localization
The localization of a compound within a cell can have significant effects on its activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypiperidin-1-amine typically involves the nucleophilic substitution of a suitable piperidine derivative. One common method is the reaction of 4-methoxypiperidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods: Industrial production of 4-Methoxypiperidin-1-amine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the hydrogenation of 4-methoxypyridine in the presence of a suitable catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxypiperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: N-oxides
Reduction: Various amine derivatives
Substitution: Halogenated piperidine derivatives
Mécanisme D'action
The mechanism of action of 4-Methoxypiperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurotransmitter metabolism. This inhibition can result in increased levels of neurotransmitters, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Piperidine: A parent compound with a similar structure but lacks the methoxy group.
4-Methoxypyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: Contains a methyl group instead of a methoxy group at the nitrogen atom.
Uniqueness: 4-Methoxypiperidin-1-amine is unique due to the presence of both a methoxy group and an amine group, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable compound in drug design and synthesis .
Propriétés
IUPAC Name |
4-methoxypiperidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVDDHKWCAWGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598516 |
Source


|
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168272-98-8 |
Source


|
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
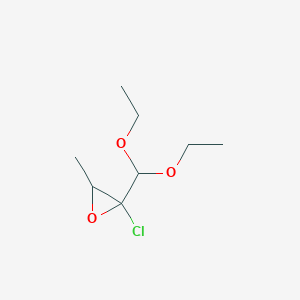
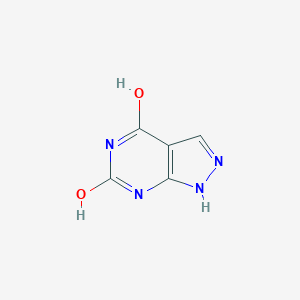
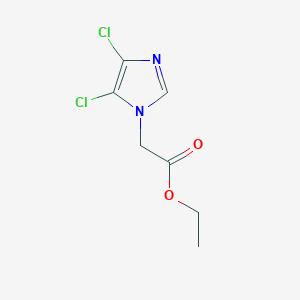
![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)

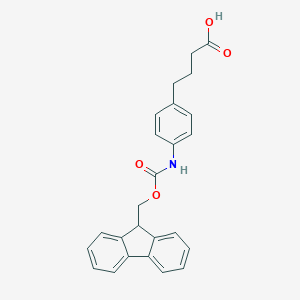


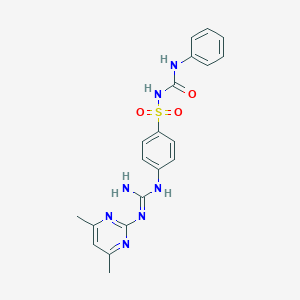
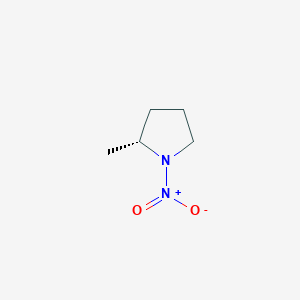
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

